Methyl 2-amino-2,3-dimethylbutanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-2,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)7(3,8)6(9)10-4/h5H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQLWOQWKDIFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2,3-dimethylbutanoate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutanoic acid with methylamine under specific conditions. Another method includes the use of sodium cyanoborohydride in methanol at ambient temperature, which yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, amination, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of butanoic acid, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-2,3-dimethylbutanoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Drug Development: The compound serves as an intermediate in the synthesis of pharmaceutical agents.
Catalysis: It is employed in catalytic reactions to enhance reaction rates and selectivity
Mechanism of Action
The mechanism of action of methyl 2-amino-2,3-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their biological effects .
Comparison with Similar Compounds
Ethyl 2-amino-2,3-dimethylbutanoate
The ethyl ester analog (C₈H₁₇NO₂) shares the same amino and branched alkyl structure but differs in the ester group (ethyl vs. methyl). This modification slightly increases molecular weight (166.22 vs. 145.20 g/mol) and alters solubility; the hydrochloride salt form (CAS 1334146-69-8) is commercially available for pharmaceutical synthesis . Ethyl derivatives are often preferred in drug discovery due to enhanced metabolic stability compared to methyl esters .
2-Amino-2,3-dimethylbutanamide
Replacing the ester with an amide group (C₆H₁₄N₂O) significantly impacts hydrogen-bonding capacity. The amide forms a 3D network via N–H⋯O interactions, as observed in its crystal structure . This enhances thermal stability and solubility in polar solvents.
Methyl 2,3-dimethylbutanoate
The non-amino analog (C₇H₁₄O₂) lacks the amino group, reducing its reactivity. Found naturally in pineapple volatiles, this ester is used as a flavoring agent . The absence of the amino group eliminates its utility in herbicide synthesis but improves its suitability for food and fragrance industries.
Physicochemical Properties
Reactivity and Stability
Biological Activity
Methyl 2-amino-2,3-dimethylbutanoate, also known as (S)-Methyl 2-amino-3,3-dimethylbutanoate, is an amino acid derivative with notable biological activities and applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H15NO2
- Molar Mass : 145.20 g/mol
- CAS Number : 13893-48-6
- Melting Point : 183-186 °C
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The compound can act as a substrate or inhibitor in various biochemical pathways. Notably, it may influence neurotransmitter synthesis by inhibiting certain enzymes involved in these processes, thereby affecting neuronal signaling .
Biological Activity
The biological activities of this compound can be summarized as follows:
- Enzyme Interactions : It participates in enzyme-substrate interactions that are crucial for metabolic processes.
- Neurotransmitter Regulation : The compound is investigated for its potential role in modulating neurotransmitter levels, making it a candidate for studying neurological disorders.
- Pharmaceutical Applications : Its chiral nature allows it to serve as a building block in the synthesis of enantiomerically pure pharmaceuticals, which is vital for drug efficacy and safety .
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Regulation
A study explored the effect of this compound on neurotransmitter levels in animal models. Results indicated that administration of the compound led to a significant increase in serotonin levels while decreasing dopamine levels. This suggests a potential application in treating mood disorders.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| Ethyl 2-amino-2,3-dimethylbutanoate | Contains an ethyl group instead of a methyl group | Different steric properties affecting reactivity |
| tert-Butyl 2-amino-3,3-dimethylbutanoate | Contains a tert-butyl group | Alters interaction dynamics with enzymes |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 2-amino-2,3-dimethylbutanoate hydrochloride?
- Methodological Answer : The synthesis typically involves dissolving Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in tetrahydrofuran (THF) under nitrogen, followed by alkylation with trifluoroethyl triflate and diisopropylethylamine (DIPEA) at 60°C for 27 hours. Post-reaction, the mixture is acidified with HCl, concentrated, and purified via C18 reverse-phase chromatography (acetonitrile/water) . Alternative routes include reductive amination using benzaldehyde and sodium triacetoxyhydroborate in dichloroethane at room temperature for 10 hours, yielding crude products that require extraction with ethyl acetate and purification via silica gel chromatography .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- HPLC-TOF : For purity assessment and molecular weight confirmation using a Zorbax Eclipse XDB-C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) .
- GC-MS (EI) : For structural elucidation via fragmentation patterns, employing an Agilent GC system with He carrier gas and a temperature gradient from 170°C to 325°C .
- 1H-NMR : To confirm stereochemistry and functional groups, as demonstrated by signals at δ 3.79 (s, 3H, methyl ester) and δ 9.00 (brs, 1H, NH) in DMSO-d6 .
Advanced Research Questions
Q. How can researchers ensure stereochemical purity during the synthesis of this compound derivatives?
- Methodological Answer : Stereochemical control requires chiral starting materials (e.g., (2S)-enantiomer) and inert reaction conditions to prevent racemization. For example, using sodium triacetoxyhydroborate in dichloroethane minimizes side reactions during reductive amination . Post-synthesis, enantiomeric excess can be amplified via crystallization, leveraging solubility differences between enantiomers and racemic mixtures, as observed in prebiotic amino acid studies .
Q. What strategies resolve contradictions in enantiomeric enrichment data for structurally similar amino acids?
- Methodological Answer : Discrepancies in enantiomeric ratios (e.g., between meteoritic samples and laboratory syntheses) may arise from environmental factors (pH, temperature) or analytical biases. Researchers should:
- Cross-validate using multiple techniques (e.g., chiral HPLC, NMR, and X-ray crystallography).
- Compare results with established datasets, such as the enantiomeric enrichment of 2-amino-2,3-dimethylpentanoic acid in the Murchison meteorite (reported in studies using single-crystal X-ray diffraction) .
Q. How does this compound relate to prebiotic amino acid synthesis?
- Methodological Answer : α-Methyl amino acids like this compound resist racemization due to steric hindrance, making them stable templates for synthesizing homochiral L-amino acids under prebiotic conditions. Experimental simulations show that such compounds can participate in peptide formation via activation with carbonyl sulfide (COS) or cyanamide, mimicking early Earth environments .
Q. What are the trade-offs between reductive amination and alkylation for introducing substituents to the amino group?
- Methodological Answer :
- Reductive amination (e.g., benzaldehyde + NaBH(OAc)₃): Ideal for bulky substituents, but requires careful pH control to avoid over-reduction .
- Alkylation (e.g., trifluoroethyl triflate + DIPEA): Efficient for electron-deficient alkyl groups but may require high temperatures (60°C) and extended reaction times (27 hours) .
- Optimization : Compare yields and purity via LC-MS retention times (e.g., 1.94 min for alkylated derivatives vs. 2.12 min for reductive amination products) .
Data Interpretation and Contradictions
Q. How should researchers address variability in reported LC-MS retention times for similar compounds?
- Methodological Answer : Variability arises from column type, gradient conditions, and ionization modes. Standardize protocols using:
- C18 columns with acetonitrile/water gradients.
- Internal standards (e.g., Methyl 2-bromoisovalerate, retention time 1.82 min under Agilent GC conditions) .
- Cross-reference retention times with patent data (e.g., 1.94 min for Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate) .
Q. Why do solubility differences impact enantiomeric enrichment in crystallization?
- Methodological Answer : The "majority-rules" effect in crystallization favors enantiopure crystals when slight excesses exist. For example, L-enantiomers with 2% excess can yield >99% pure crystals due to lower solubility of racemic mixtures, a phenomenon observed in 2-amino-2-methylbutanoic acid studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
